molecular formula C22H15ClFN7O B2759950 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide CAS No. 1005951-52-9

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide

Cat. No.: B2759950
CAS No.: 1005951-52-9
M. Wt: 447.86
InChI Key: KOCZZFJUAONIJK-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide is a synthetic chemical compound known for its unique molecular structure and potential applications in various scientific fields. This compound consists of multiple fused rings, including pyrazole, pyrimidine, and benzamide groups, with distinct substituents like the 4-chlorophenyl and 2-fluorobenzamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide typically involves multiple steps:

  • Formation of the pyrazole core: : This is usually achieved through a cyclization reaction of appropriate hydrazine derivatives with a suitable diketone or β-ketoester under acidic or basic conditions.

  • Construction of the pyrimidine ring: : This step might involve the condensation of a suitable amidine derivative with the pyrazole core, followed by cyclization.

  • Substitution reactions: : Introduction of the 4-chlorophenyl and 2-fluorobenzamide groups can be achieved via substitution reactions, often involving halogenated intermediates and nucleophiles under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be scaled up using efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow synthesis or batch processing in large reactors could be employed, with careful control of temperature, pressure, and reaction times.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide can participate in various chemical reactions, such as:

  • Oxidation: : Potential for oxidation at reactive sites like methyl groups or phenyl rings under the influence of strong oxidizing agents.

  • Reduction: : Reduction of the nitro or halogen groups using reductive conditions.

  • Substitution: : Nucleophilic or electrophilic substitution reactions at the chlorophenyl or fluorobenzamide moieties.

Common Reagents and Conditions

  • Oxidation: : Using reagents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Employing reducing agents like sodium borohydride or catalytic hydrogenation.

  • Substitution: : Utilizing nucleophiles like amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

This compound can serve as a building block in organic synthesis, aiding in the development of complex molecules and materials with specific properties.

Biology

Potential use in studying enzyme interactions, signaling pathways, and as a probe in biochemical assays.

Medicine

Investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities, due to its unique structural features.

Industry

Employed in the development of novel materials, coatings, and catalysts, contributing to advances in materials science and engineering.

Mechanism of Action

The precise mechanism by which N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide exerts its effects depends on its target:

  • Molecular Targets: : Enzymes, receptors, and proteins involved in biological pathways.

  • Pathways Involved: : Modulation of signaling pathways, inhibition of specific enzymes, and interaction with nucleic acids.

Comparison with Similar Compounds

Comparison

Similar Compounds

  • Pyrazolopyrimidines: : Known for their biological activities, often used in medicinal chemistry.

  • Benzamides: : Commonly investigated for their pharmacological properties, including antipsychotic and anticancer activities.

  • Fluorinated Aromatics: : Typically exhibit unique physicochemical properties, enhancing the potency and selectivity of pharmaceutical agents.

That's a comprehensive look at N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide, covering everything from synthesis to applications. Quite the fascinating compound, huh?

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN7O/c1-13-10-19(28-22(32)16-4-2-3-5-18(16)24)31(29-13)21-17-11-27-30(20(17)25-12-26-21)15-8-6-14(23)7-9-15/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCZZFJUAONIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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